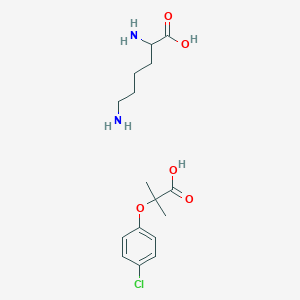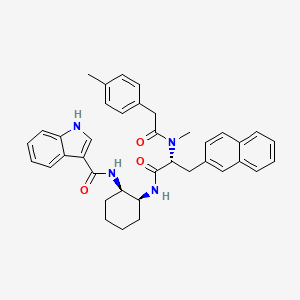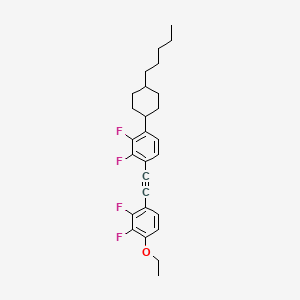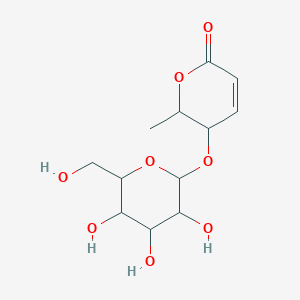
Osmundalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osmundalin is a glucoside of osmundalactone, isolated from the royal fern, Osmunda japonica . It is a structural derivative of carbohydrates and belongs to the class of organooxygen compounds . This compound has been studied for its ability to stimulate receptor cells, particularly in the medial sensilla styloconica of Bombyx mori .
Méthodes De Préparation
Osmundalin can be synthesized from its aglycone, osmundalactone. The synthesis involves the use of 3-triethylsiloxy-1-propyne and (S)-1-methyl-2-oxoethyl benzoate, which is derived from 2,3-O-cyclohexylidene-D-glyceraldehyde . The reaction conditions and specific steps for the synthesis are detailed in the literature, but generally involve multiple steps of organic synthesis to achieve the final product.
Analyse Des Réactions Chimiques
Osmundalin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Osmundalin has several scientific research applications. In chemistry, it is used as a model compound to study glycoside reactions and mechanisms. In biology, this compound has been shown to stimulate receptor cells in insects, making it a valuable tool for studying insect physiology and behavior . In medicine, this compound’s potential therapeutic effects are being explored, particularly its ability to modulate cellular responses. Industrially, this compound can be used in the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of osmundalin involves its interaction with receptor cells. . This interaction leads to the elicitation of impulses from the deterrent cell, which is associated with deterrency. The molecular targets and pathways involved in this process are still being studied, but it is clear that this compound plays a significant role in modulating cellular responses.
Comparaison Avec Des Composés Similaires
Osmundalin is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other glycosides and lactones, such as osmundalactone and other carbohydrate derivatives . This compound’s ability to stimulate receptor cells in insects sets it apart from other glycosides, making it a valuable compound for research in insect physiology and behavior .
Propriétés
Numéro CAS |
54835-71-1 |
|---|---|
Formule moléculaire |
C12H18O8 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H18O8/c1-5-6(2-3-8(14)18-5)19-12-11(17)10(16)9(15)7(4-13)20-12/h2-3,5-7,9-13,15-17H,4H2,1H3 |
Clé InChI |
KZOPXYPPFZYEHT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O |
melting_point |
172.5 - 173.5 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B12299326.png)
![[2-[4-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl]piperazin-1-yl]-2-oxoethyl] 2-(dimethylamino)acetate](/img/structure/B12299330.png)

![(3E)-3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine](/img/structure/B12299337.png)
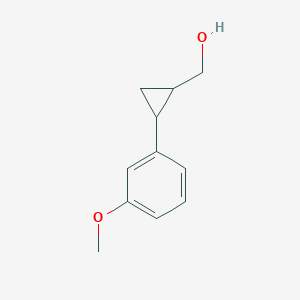
![(Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B12299346.png)


![4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12299367.png)

